3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol is a chemical compound that belongs to the class of amino alcohols, characterized by the presence of an amino group and a hydroxyl group attached to a carbon chain. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The structural complexity of this compound makes it significant in various scientific fields, particularly in medicinal chemistry and material science.
The compound is synthesized through multi-step organic reactions, which involve the formation of the pyrazole ring and subsequent modifications to introduce the amino and hydroxyl groups. It is primarily sourced from chemical suppliers and research laboratories specializing in organic synthesis.
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol can be classified as:
The synthesis of 3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yields and purity. Common reagents include hydrazine for the pyrazole formation and various acids or bases for subsequent reactions.
The molecular formula of 3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol is . The structural representation includes:
| Property | Value |
|---|---|
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | 3-amino-1-(2,4-dimethylpyrazol-3-yl)-2-methylpropan-1-ol |
| InChI Key | YQAGJHSARKEOHK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(N=C1)C)C(C(C)CN)O |
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol varies based on its application:
In medicinal chemistry:
In biological research:
The compound exhibits typical characteristics associated with alcohols and heterocycles:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents like water and methanol |
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol has several notable applications:
This compound's diverse applications highlight its importance in both research and industrial contexts.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2